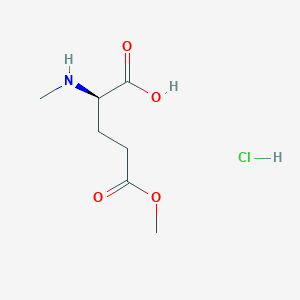
H-N-Me-D-Glu(OMe)-OH.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-N-Me-D-Glu(OMe)-OH.HCl is a chemical compound with a specific molecular structure that includes a methylated amino group, a protected glutamic acid residue, and a hydrochloride salt. This compound is often used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-N-Me-D-Glu(OMe)-OH.HCl typically involves the protection of the glutamic acid residue and the methylation of the amino group. The process may include steps such as esterification, amidation, and salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
H-N-Me-D-Glu(OMe)-OH.HCl can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions may occur at the amino or carboxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
H-N-Me-D-Glu(OMe)-OH.HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, such as drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of H-N-Me-D-Glu(OMe)-OH.HCl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to H-N-Me-D-Glu(OMe)-OH.HCl include other protected amino acids and their derivatives, such as:
- H-N-Me-D-Glu(OtBu)-OMe.HCl
- H-N-Me-D-Glu(OMe)-OH
- H-N-Me-D-Glu(OMe)-OMe
Uniqueness
This compound is unique due to its specific combination of functional groups and protective moieties. This uniqueness allows it to be used in specialized applications where other compounds may not be suitable.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in both academic and industrial settings.
Propriétés
Formule moléculaire |
C7H14ClNO4 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
(2R)-5-methoxy-2-(methylamino)-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-8-5(7(10)11)3-4-6(9)12-2;/h5,8H,3-4H2,1-2H3,(H,10,11);1H/t5-;/m1./s1 |
Clé InChI |
IXVRGLRZRIRJET-NUBCRITNSA-N |
SMILES isomérique |
CN[C@H](CCC(=O)OC)C(=O)O.Cl |
SMILES canonique |
CNC(CCC(=O)OC)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
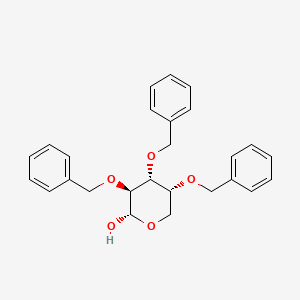
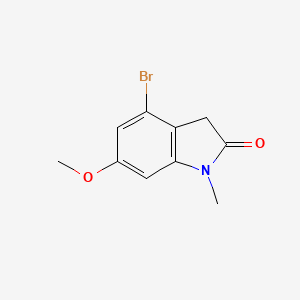
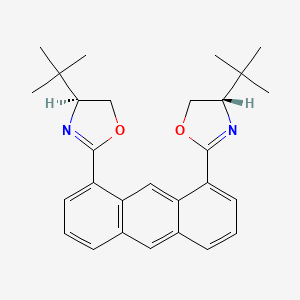
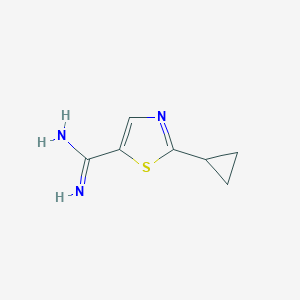
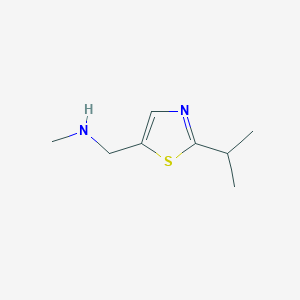
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B13136146.png)
![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)
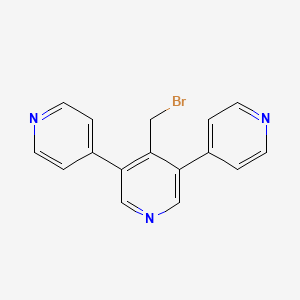
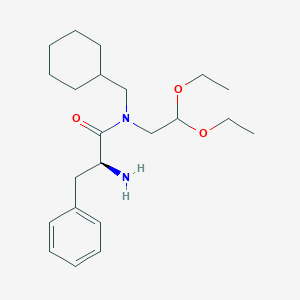
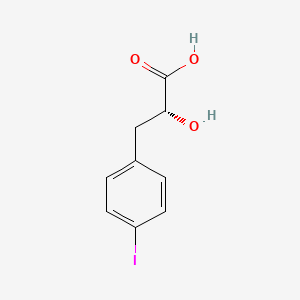
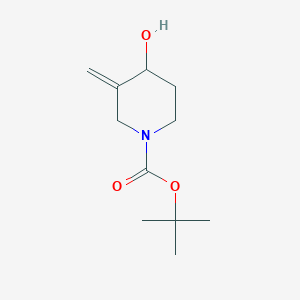
![6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13136195.png)
